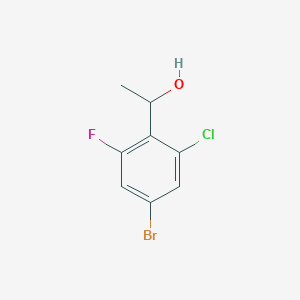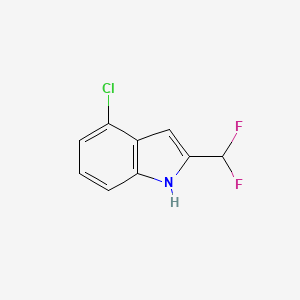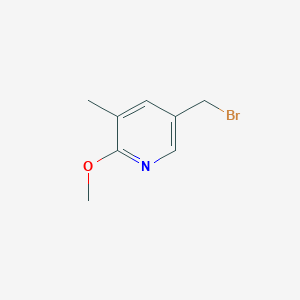
5-(Bromomethyl)-2-methoxy-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2-methoxy-3-methylpyridine: is an organic compound belonging to the pyridine family It is characterized by a bromomethyl group at the 5-position, a methoxy group at the 2-position, and a methyl group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methoxy-3-methylpyridine typically involves the bromination of 2-methoxy-3-methylpyridine. One common method includes the following steps:
Starting Material: 2-methoxy-3-methylpyridine.
Bromination: The bromination is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, reaction time, and the concentration of reagents. Continuous flow reactors may also be employed to enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-methoxy-3-methylpyridine: undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of 5-formyl-2-methoxy-3-methylpyridine or 5-carboxy-2-methoxy-3-methylpyridine.
Reduction: Formation of 5-methyl-2-methoxy-3-methylpyridine.
Scientific Research Applications
5-(Bromomethyl)-2-methoxy-3-methylpyridine: has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Material Science: It is utilized in the synthesis of functional materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-methoxy-3-methylpyridine depends on its application:
In Organic Synthesis: The bromomethyl group acts as a reactive site for nucleophilic substitution, enabling the formation of various derivatives.
In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
5-(Bromomethyl)-2-methoxy-3-methylpyridine: can be compared with other bromomethyl-substituted pyridines:
5-(Bromomethyl)-2-methylpyridine: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-(Bromomethyl)-3-methylpyridine: Lacks the methoxy group at the 2-position, potentially altering its chemical properties.
5-(Bromomethyl)-2-methoxypyridine: Lacks the methyl group at the 3-position, which may influence its steric and electronic characteristics.
The presence of both methoxy and methyl groups in This compound makes it unique, providing a balance of electronic and steric effects that can be advantageous in various applications.
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
5-(bromomethyl)-2-methoxy-3-methylpyridine |
InChI |
InChI=1S/C8H10BrNO/c1-6-3-7(4-9)5-10-8(6)11-2/h3,5H,4H2,1-2H3 |
InChI Key |
XWMFVMCSKMAFPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-Methyl-[2,2'-bithiophene]-3-carbonitrile](/img/structure/B12959859.png)


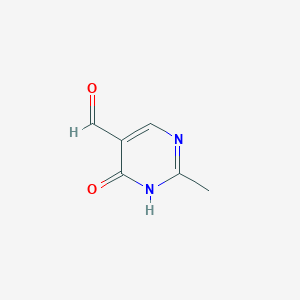
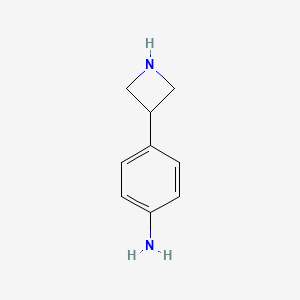
![2-[(E)-2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide;hydrochloride](/img/structure/B12959898.png)

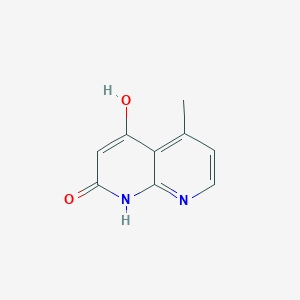
![Monopotassium mono([2,2'-biquinoline]-4,4'-dicarboxylate)](/img/structure/B12959921.png)
![7-(Chloromethyl)-6-(4-chlorophenyl)spiro[3.5]non-6-ene](/img/structure/B12959928.png)

![Benzo[f]quinoline-1,3(2H,4H)-dione](/img/structure/B12959952.png)
